5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Description
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Properties
IUPAC Name |
5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFWZMNJLJNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical Properties of 3-Chloro-Isoxazoline Derivatives: A Technical Guide
Executive Summary
3-chloro-isoxazoline derivatives represent a specialized subclass of five-membered heterocycles where the 3-position is functionalized with a chlorine atom.[1] Unlike their non-halogenated counterparts, these derivatives exhibit distinct physicochemical profiles—specifically regarding lipophilicity, dipole moment vectors, and electrophilic reactivity—that make them high-value scaffolds in drug discovery.[1] This guide provides a rigorous analysis of their physical properties, spectral signatures, and solid-state behaviors, offering a roadmap for their integration into lead optimization and process chemistry.[1]
Part 1: Structural Fundamentals & Electronic Topography
The 3-chloro-isoxazoline core (
Electronic Modulation by the 3-Chloro Group
The chlorine atom exerts a dual effect on the isoxazoline ring:
-
Inductive Effect (-I): The high electronegativity of chlorine (
) pulls electron density away from the C3=N bond. This reduces the basicity of the ring nitrogen compared to 3-alkyl derivatives, making the system less prone to protonation under physiological pH. -
Mesomeric Effect (+M): While chlorine has lone pairs, the orbital overlap with the C=N
-system is generally poor compared to the inductive withdrawal. Consequently, the C3 position remains electrophilic, serving as a potential site for nucleophilic displacement (though less reactive than activated pyridines).[1]
Dipole Moment and Polarizability
The vector sum of the ring dipole (N-O bond) and the C-Cl bond creates a distinct polarity profile.
-
Dipole Alignment: The C-Cl dipole opposes the general electron flow towards the oxygen, creating a molecular quadrupole moment that influences crystal packing.
-
Solvation Implications: This specific polarity makes 3-chloro-isoxazolines soluble in moderately polar aprotic solvents (DCM, THF) while maintaining poor solubility in water, a critical factor for formulation.[1]
Part 2: Physicochemical Profiling (Solubility & Lipophilicity)[1]
For drug development, the modulation of LogP (partition coefficient) is the primary utility of the 3-chloro substitution.
Lipophilicity Tuning (LogP/LogD)
Replacing a hydrogen or methyl group with chlorine at the C3 position significantly alters the lipophilic profile.
| Substituent at C3 | Effect on Bioavailability | |
| -H | Reference | Baseline polarity.[1] |
| -CH3 | +0.5 | Increases metabolic liability (oxidation). |
| -Cl | +0.7 to +0.9 | Increases membrane permeability; blocks metabolic oxidation at C3. |
Strategic Insight: The 3-Cl substituent acts as a "lipophilic anchor," improving blood-brain barrier (BBB) penetration without introducing the metabolic instability associated with alkyl chains.
Solubility Landscape
-
Aqueous Solubility: Generally low (< 50
g/mL) for aryl-substituted derivatives due to the lack of H-bond donors. -
Organic Solubility: High solubility in chlorinated solvents (CHCl3, CH2Cl2) and esters (Ethyl Acetate).
-
Crystallinity: The Cl atom facilitates halogen bonding (
or ) in the solid state, often leading to higher melting points and more stable polymorphs compared to 3-H analogs.[1]
Part 3: Spectral Characterization (The "Fingerprint")
Accurate identification relies on specific spectral shifts induced by the chlorine atom.
Infrared Spectroscopy (FT-IR)
The 3-chloro substitution shifts the C=N stretching frequency due to the mass effect and bond polarization.
-
Diagnostic Band:
appears at 1590–1620 cm⁻¹ .[2] -
N-O Stretch: Typically observed at 820–860 cm⁻¹ .
-
C-Cl Stretch: A weaker band in the fingerprint region, often obscured, but detectable around 700–750 cm⁻¹ .[1]
Nuclear Magnetic Resonance (NMR)
-
¹³C NMR: The C3 carbon attached to the chlorine shows a characteristic downfield shift, typically resonating between 145–155 ppm , distinguishing it from C3-H (~135 ppm) or C3-alkyl (~155-160 ppm).[1]
-
¹H NMR: While there is no proton at C3, the inductive effect deshields protons at the C4 and C5 positions. For a 5-substituted system, the diastereotopic protons at C4 often appear as an ABX system with distinct coupling constants (
Hz).[1]
Part 4: Experimental Protocols
Protocol: Determination of Distribution Coefficient (LogD)
Standard Shake-Flask Method adapted for Lipophilic Heterocycles.[1]
-
Preparation: Dissolve 1 mg of the 3-chloro-isoxazoline derivative in 1 mL of n-octanol (pre-saturated with water).
-
Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).
-
Agitation: Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Validation: Recovery must be >95% to rule out precipitation at the interface.
-
Protocol: Thermal Stability Assessment (DSC)
Self-Validating System for Polymorph Screening.[1]
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample: 2–5 mg of crystalline derivative in a crimped aluminum pan.
-
Ramp: Heat from 30°C to 250°C at 10°C/min under
purge (50 mL/min). -
Analysis:
-
Endotherm: Melting point (onset).
-
Exotherm: Decomposition or recrystallization.
-
Note: 3-chloro-isoxazolines may undergo thermal elimination of HCl or ring cleavage (isoxazoline
isoxazole) above 180°C.[1]
-
Part 5: Visualization & Logic Flows
Structure-Property Relationship (SPR) Logic
The following diagram illustrates how the 3-Chloro modification cascades into physical and biological properties.
Figure 1: Logic flow detailing how the structural introduction of chlorine translates to specific physical and biological outcomes.
Synthesis & Characterization Workflow
A standardized workflow for generating and validating these derivatives.
Figure 2: Step-by-step synthesis and validation workflow for 3-chloro-isoxazoline derivatives.
References
-
Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition. Zanco Journal of Medical Sciences.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC - NIH.
-
Isoxazole | Chemical and Physical Properties. PubChem. [1]
-
Synthesis of 3-chloro-isoxazoline from N-oxide. ResearchGate.
Sources
Stability Profiling of Halogenated Dihydro-isoxazoles
Mechanistic Insights & Stress Testing Protocols
Executive Summary
The halogenated dihydro-isoxazole (isoxazoline) scaffold represents a paradigm shift in medicinal chemistry, particularly within veterinary ectoparasiticides (e.g., Fluralaner, Afoxolaner).[1] While these compounds exhibit exceptional metabolic stability in vivo—often characterized by half-lives exceeding 15 days in carnivores—their chemical stability is dictated by the lability of the nitrogen-oxygen (N-O) bond and the stereochemical integrity of the C5 chiral center.
This technical guide analyzes the stability profile of this scaffold, focusing on the tension between the stabilizing effect of halogenation (specifically trifluoromethylation) and the inherent reactivity of the heterocyclic ring.
Structural Determinants of Stability
The stability of the dihydro-isoxazole core is governed by three primary electronic and steric factors:
-
The N-O Bond Weakness: The N-O bond energy (~53 kcal/mol) is significantly lower than C-C or C-N bonds. This makes the ring susceptible to reductive cleavage, a primary degradation pathway under specific environmental and metabolic conditions.
-
Halogenation (The Fluorine Effect): Modern isoxazolines heavily utilize trifluoromethyl (-CF3) and chloro-substituents.
-
Electronic Shielding: The strong electron-withdrawing nature of the -CF3 group at the C3 or C5 position deactivates the ring against electrophilic attacks but can increase susceptibility to nucleophilic attack at adjacent carbons.
-
Lipophilicity: Halogenation drastically increases LogP, sequestering the compound in lipid tissues and protecting it from aqueous hydrolytic enzymes.
-
-
C5 Stereocenter: The biological activity is often enantiospecific (e.g., the (S)-enantiomer of Afoxolaner). Racemization under basic conditions is a critical stability risk during formulation.
Chemical Degradation Pathways
Understanding the specific degradation mechanisms is vital for formulation design.
A. Reductive Ring Cleavage (N-O Bond Scission)
The most kinetically favored degradation pathway involves the reductive cleavage of the N-O bond. This can occur via chemical reducing agents (e.g., metal hydrides in synthesis) or biological reductases.
-
Mechanism: Two-electron reduction leads to the formation of
-amino enones or -hydroxy ketones. -
Relevance: This is the primary pathway for environmental degradation and bacterial metabolism.
B. Base-Induced Elimination & Racemization
Dihydro-isoxazoles are sensitive to strong bases.
-
Racemization: Abstraction of the proton at C4 (alpha to the oxime-like nitrogen) can lead to enolization, destroying the chirality at C5 if the substituents allow transient planarity.
-
Elimination: In the presence of a good leaving group or under forcing conditions, base treatment can lead to ring opening (Hofmann-like elimination) or aromatization to the fully unsaturated isoxazole.
C. Photolytic Degradation
While halogenation generally improves photostability, exposure to UV (specifically UV-A/B) can induce homolytic cleavage of the N-O bond, leading to radical intermediates that recombine to form complex mixtures of dechlorinated arenes and open-chain nitriles.
Visualization: Unified Degradation Pathways
The following diagram illustrates the divergent pathways for isoxazoline degradation.
Caption: Divergent degradation pathways of the dihydro-isoxazole core driven by pH, redox potential, and light.
Metabolic Stability Profile
Contrary to their chemical reactivity, halogenated isoxazolines exhibit remarkable metabolic stability in mammals.
| Parameter | Observation | Mechanistic Basis |
| Phase I Metabolism | Negligible | The electron-deficient aromatic rings (due to Cl/F substitution) and the steric bulk of the isoxazoline ring hinder Cytochrome P450 oxidation. |
| Phase II Metabolism | Low | Lack of accessible nucleophilic handles (-OH, -NH2) prevents glucuronidation or sulfation. |
| Elimination | Biliary/Fecal | High lipophilicity drives protein binding (>99%) and hepatic clearance without biotransformation. |
| Environmental Fate | Persistent | The parent compound is often excreted unchanged, leading to environmental persistence (half-life in soil can exceed 60 days). |
Key Insight: The stability "sweet spot" for these drugs is achieved by per-halogenation, which effectively "teflon-coats" the molecule against enzymatic degradation, forcing the organism to rely on slow biliary excretion.
Experimental Protocols: Stress Testing
To validate the stability profile of a new halogenated dihydro-isoxazole, the following stress testing protocol (adapted from ICH Q1A) is recommended.
A. Preparation of Stock Solutions
Critical Step: Do not use protic solvents (methanol/ethanol) for long-term stock storage as they can induce slow solvolysis or trans-esterification if side chains are present.
-
Solvent: Anhydrous Acetonitrile (ACN) or DMSO.
-
Concentration: 1 mg/mL.
B. Forced Degradation Workflow
-
Acid Hydrolysis:
-
Mix stock with 1N HCl (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
Target: Hydrolysis of amide side chains (if present); isoxazoline ring usually remains intact.
-
-
Base Hydrolysis (Critical):
-
Mix stock with 0.1N NaOH (1:1 v/v).
-
Incubate at 40°C for 4 hours.
-
Monitor: Racemization (via Chiral HPLC) and ring opening. Note: Higher temperatures may cause complete destruction.
-
-
Oxidative Stress:
-
Mix stock with 3% H2O2.
-
Incubate at RT for 24 hours.
-
Target: N-oxide formation on pyridine rings (if present).
-
-
Photostability:
-
Expose solid sample and solution to 1.2 million lux hours (cool white fluorescent) + 200 Wh/m² UV.
-
Target: De-halogenation.[2]
-
Visualization: Stability Assessment Workflow
The following Graphviz diagram outlines the logical flow for stability validation.
Caption: Systematic stress testing workflow emphasizing the critical check for base-induced racemization.
References
-
Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications. Link
-
Tam, W., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.[3][4] Beilstein Journal of Organic Chemistry. Link
-
European Medicines Agency (EMA). CVMP Assessment Report for Bravecto (Fluralaner). EMA/CVMP/309763/2014. Link
-
Mao, J., et al. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. European Journal of Organic Chemistry.[5] Link
-
Letendre, L., et al. (2014). The intravenous and oral pharmacokinetics of afoxolaner used as a chewable formulation in dogs. Veterinary Parasitology. Link
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link
Sources
Methodological & Application
High-Fidelity Synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole: A Strategic Application Note
Core Directive & Retrosynthetic Analysis
Target Molecule: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole CAS Registry Number: 1595759-62-8 (related analog); Specific isomer often synthesized de novo. Core Application: This isoxazoline scaffold serves as a critical pharmacophore in agrochemistry (e.g., herbicide safeners like Isoxadifen) and medicinal chemistry (antibacterial and anticancer agents). The 3-chloro group provides a versatile handle for further nucleophilic substitution (e.g., with amines or thiols), while the 5-bromomethyl group allows for side-chain elaboration.
Retrosynthetic Logic
The most robust and field-proven route to 3-chloro-2-isoxazolines is the [3+2] 1,3-dipolar cycloaddition of a chloroformonitrile oxide dipole with a terminal alkene.
-
Disconnection: The isoxazoline ring is disconnected at the O1-C5 and C3-C4 bonds.
-
Dipole (1,3-Dipole): Chloroformonitrile oxide (Cl-C≡N→O). This is a highly reactive, transient species.
-
Dipolarophile: Allyl bromide (3-Bromopropene). The electronegative bromine and the terminal double bond direct the regioselectivity to the 5-substituted isomer.
-
Precursor: Dichloroformaldoxime (Phosgene Oxime, Cl₂C=NOH).[1]
Mechanistic Insight: The reaction proceeds via a concerted, asynchronous [3+2] cycloaddition. The chloroformonitrile oxide is generated in situ from dichloroformaldoxime via base-mediated dehydrohalogenation. The oxygen terminus of the dipole attacks the more substituted carbon of the alkene (or the carbon bearing the electron-withdrawing group in some contexts), but for terminal alkenes like allyl bromide, steric and electronic factors overwhelmingly favor the 5-substituted product .
Reaction Scheme Visualization
Figure 1: Retrosynthetic pathway identifying the critical dipole and dipolarophile precursors.[1]
Critical Reagents & Material Selection
To ensure reproducibility and safety, reagent quality is paramount. The generation of the nitrile oxide must be controlled to prevent dimerization (formation of furoxan) rather than cycloaddition.
| Reagent | Role | Grade/Spec | Rationale |
| Allyl Bromide | Dipolarophile | >98%, stabilized | Excess is used to drive the reaction; stabilizer (usually Ag or epoxide) prevents polymerization. |
| Glyoxylic Acid | Starting Material | 50% aq. or Monohydrate | Precursor to the oxime. Monohydrate is easier to handle for stoichiometry. |
| Hydroxylamine HCl | Reagent | >99% | Forms the oxime (hydroxyiminoacetic acid). |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Recrystallized | Used for the safe, controlled decarboxylative chlorination of hydroxyiminoacetic acid to generate dichloroformaldoxime in situ. |
| Sodium Bicarbonate | Base | Anhydrous, Powder | Weak base required to slowly generate the nitrile oxide without inducing rapid decomposition. |
| Ethyl Acetate / Water | Solvent System | HPLC Grade | A biphasic system (EtOAc/H₂O) is often superior for managing the solubility of the inorganic salts and the organic dipole. |
Detailed Synthetic Protocol
Safety Alert: High Hazard Operation
-
Dichloroformaldoxime (Phosgene Oxime) is a potent urticant (blister agent) and chemical warfare agent. It causes immediate, severe pain and skin necrosis on contact.
-
Protocol Modification: This protocol utilizes a telescoped (one-pot) generation where dichloroformaldoxime is generated and immediately consumed. DO NOT ISOLATE the dichloroformaldoxime intermediate.
-
Engineering Controls: Perform all steps in a high-efficiency fume hood. Wear double nitrile gloves, a lab coat, and a face shield. Have a saturated sodium bicarbonate solution ready for decontamination.
Step 1: Preparation of Hydroxyiminoacetic Acid (The Precursor)
Note: This stable intermediate is prepared first.
-
Dissolution: In a 500 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (20 mL).
-
Oximation: Add a solution of Hydroxylamine hydrochloride (7.6 g, 110 mmol) in water (15 mL).
-
Reaction: Stir at room temperature (25°C) for 2 hours. The solution may warm slightly.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄.
-
Isolation: Concentrate under reduced pressure to yield Hydroxyiminoacetic acid as a white crystalline solid.
-
Yield Expectation: ~85-90%.
-
Checkpoint: Verify structure by ¹H NMR (D₂O): δ 7.5 (s, 1H, CH=N), 12.0 (br, COOH).
-
Step 2: Telescoped Cycloaddition (The "One-Pot" Method)
This step combines chlorination, decarboxylation, and cycloaddition to maximize safety and yield.
-
Setup: Equip a 3-neck flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Dissolve Hydroxyiminoacetic acid (4.45 g, 50 mmol) in DMF (Dimethylformamide, 50 mL). Note: DMF promotes the decarboxylation.
-
Chlorination (Generation of Dichloroformaldoxime):
-
Cool the solution to 0-5°C using an ice bath.
-
Add N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol) portion-wise over 30 minutes.
-
Observation: Gas evolution (CO₂) will occur as decarboxylation proceeds. The solution now contains dissolved dichloroformaldoxime.
-
Caution: The reaction is exothermic. Maintain Temp < 10°C.
-
Allow to stir for an additional 1 hour at 0°C, then warm to Room Temperature (RT) for 1 hour to ensure complete conversion.
-
-
Cycloaddition:
-
Cool the mixture back to 0°C.
-
Add Allyl Bromide (7.26 g, 5.2 mL, 60 mmol, 1.2 equiv) in one portion.
-
Base Addition: Dropwise add a solution of Triethylamine (Et₃N) (5.56 g, 55 mmol) in DMF (10 mL) over 1 hour.
-
Mechanism:[2][3][4] The base eliminates HCl from the dichloroformaldoxime, generating chloroformonitrile oxide (Cl-CNO), which immediately traps the allyl bromide.
-
-
Completion: Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Quench: Pour the reaction mixture into ice-water (200 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the organic phase with water (2 x 100 mL) and Brine (100 mL) to remove DMF and succinimide byproducts.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Step 3: Purification
-
Crude Analysis: The crude oil is typically yellow/orange.
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5, ramp to 80:20).
-
Rf Value: The product is less polar than the starting oxime but more polar than allyl bromide. Expect Rf ~0.4 in 80:20 Hex/EtOAc.
-
-
Product: this compound obtained as a clear to pale yellow oil.
Experimental Workflow & Logic
Figure 2: Step-by-step experimental workflow emphasizing the "in situ" generation of the hazardous intermediate.
Characterization & Validation
To validate the synthesis, the following analytical data must be obtained:
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8–5.0 (m, 1H, H-5) | Chiral center proton (methine). |
| δ 3.4–3.6 (m, 2H, CH₂Br) | Diastereotopic protons of bromomethyl group. | |
| δ 3.1–3.4 (dd, 2H, H-4) | Ring methylene protons; distinct ABX pattern. | |
| ¹³C NMR (CDCl₃) | ~150-155 ppm (C-3) | Characteristic of C=N-O (chloro-substituted). |
| ~80-85 ppm (C-5) | Methine carbon next to oxygen. | |
| ~40-45 ppm (C-4) | Ring methylene. | |
| ~30-35 ppm (CH₂Br) | Bromomethyl carbon. | |
| Mass Spectrometry (ESI/GC-MS) | M+ and [M+2]+ (3:1 ratio) | Chlorine isotope pattern (³⁵Cl/³⁷Cl). |
| Additional Br pattern | Complex isotope cluster due to Cl + Br presence. |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Rapid addition of base causes dimerization of Cl-CNO to dichlorofuroxan.
-
Solution: Slow down the addition of Et₃N (use a syringe pump) to keep the steady-state concentration of nitrile oxide low, favoring reaction with the alkene.
-
Solution: Increase the equivalents of Allyl Bromide (up to 2.0 eq) to act as both reactant and co-solvent.
-
-
Incomplete Decarboxylation:
-
Cause: Temperature too low during NCS addition.
-
Solution: Ensure the mixture warms to RT after NCS addition and gas evolution ceases before adding the alkene/base.
-
-
Byproduct Formation (3-bromo analog):
-
Cause: Halogen exchange if using bromide salts or wrong conditions.
-
Check: Ensure NCS is used, not NBS. If NBS is used, you will get the 3-bromo-isoxazoline.
-
References
-
Reaction Mechanism & Nitrile Oxide Generation
- Organic Process Research & Development, "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines". (Discusses the analogous dihaloformaldoxime chemistry).
-
Source:
-
General Isoxazoline Synthesis Protocols
- Organic Chemistry Portal, "Synthesis of 2-isoxazolines". (Comprehensive review of [3+2] cycloaddition reagents).
-
Source:
-
Use of Hydroxyiminoacetic Acid Precursor
-
Journal of Organic Chemistry, "Synthesis of 3-Chloro-4-iodoisoxazoles from 1-Copper(I) Alkynes, Dichloroformaldoxime, and Molecular Iodine".[4] (Validates the NCS/DMF route for dipole generation).
-
Source:
-
-
Safety Data (Allyl Bromide)
- National Toxicology Program, "Toxicology Studies of Allyl Bromide".
-
Source:
Sources
reaction conditions for converting 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole to muscimol
This Application Note and Protocol is designed for researchers and drug development professionals. It details the conversion of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole (a functionalized isoxazoline) to Muscimol (5-aminomethyl-3-isoxazolol).
Application Note: Synthesis of Muscimol from Isoxazoline Precursors
Part 1: Introduction & Retrosynthetic Analysis
Muscimol is a potent, selective orthosteric agonist for the GABA_A receptor. Its structural rigidity, provided by the 3-isoxazolol core (a bioisostere of the carboxylic acid in GABA), makes it an invaluable probe in neuropharmacology.
The synthesis of Muscimol from This compound (Compound 1 ) presents a specific challenge: the transition from the dihydro (isoxazoline) oxidation state to the aromatic (isoxazole) state, coupled with the functional group interconversion of the 3-chloro and 5-bromomethyl groups.
Critical Synthetic Challenges
-
Aromatization: The starting material is an isoxazoline (saturated C4-C5 bond). Muscimol is an isoxazole (unsaturated C4-C5 bond).[1] A dehydrogenation (oxidation) step is mandatory.
-
Nucleophilic Substitution: The 5-bromomethyl group acts as an electrophile and must be converted to a primary amine.
-
Hydrolysis: The 3-chloro group serves as a "masked" hydroxyl group. It must be hydrolyzed to the 3-isoxazolol tautomer.
Strategic Pathway (The "Isoxazoline Route")
The most robust protocol involves a three-stage sequence:
-
Gabriel Synthesis: Protection of the amine precursor to prevent polymerization.
-
Oxidative Aromatization: Conversion of the isoxazoline core to the isoxazole core using activated Manganese Dioxide (MnO
) or DDQ. -
One-Pot Deprotection/Hydrolysis: Acidic hydrolysis to simultaneously cleave the phthalimide protecting group and convert the 3-chloro moiety to the 3-hydroxyl group.
Part 2: Reaction Workflow & Signaling
Figure 1: Step-wise synthetic transformation from the dihydro-precursor to Muscimol.
Part 3: Detailed Experimental Protocol
Step 1: Nucleophilic Substitution (Gabriel Synthesis)
Objective: Install the masked amine at the C5 position.
Reagents:
-
Starting Material (Compound 1 ): 10.0 mmol[2]
-
Potassium Phthalimide: 11.0 mmol (1.1 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolve Compound 1 in anhydrous DMF (5 mL/mmol) under an inert atmosphere (
). -
Add Potassium Phthalimide in a single portion.
-
Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product, 5-(Phthalimidomethyl)-3-chloro-4,5-dihydro-1,2-oxazole , typically precipitates as a white/off-white solid.
-
Filter, wash with water, and dry in vacuo. Recrystallize from Ethanol if necessary.[3][4]
Step 2: Oxidative Aromatization
Objective: Convert the isoxazoline ring (dihydro) to the aromatic isoxazole ring. Critical Note: 3-Chloro-isoxazolines do not spontaneously aromatize; an oxidant is required.
Reagents:
-
Intermediate A (from Step 1): 1.0 eq
-
Activated Manganese Dioxide (
): 10.0 eq (Excess required for heterogeneous surface reaction) -
Alternative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq) in Toluene.
-
Solvent: Dichloromethane (DCM) or Benzene/Toluene.
Protocol (MnO
-
Suspend Intermediate A in DCM (10 mL/mmol).
-
Add Activated
(ensure "activated" grade; heating commercial at 110°C for 24h activates it). -
Reflux the suspension with vigorous stirring for 12–18 hours.
-
Monitoring: Monitor by TLC. The aromatic product (Intermediate B) usually has a slightly higher
and is UV-active. -
Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.
-
Evaporate the solvent to yield 5-(Phthalimidomethyl)-3-chloro-isoxazole .
Step 3: Acidic Hydrolysis & Deprotection
Objective: Simultaneous cleavage of the phthalimide group and hydrolysis of the 3-chloro group to the 3-hydroxyl group.
Reagents:
-
Intermediate B (from Step 2): 1.0 eq
-
Hydrobromic Acid (48% aq. HBr): 20 eq (Large excess)
-
Glacial Acetic Acid (AcOH): Co-solvent (1:1 ratio with HBr)
Protocol:
-
Dissolve Intermediate B in a mixture of 48% HBr and Glacial AcOH (1:1 v/v, approx. 10 mL/g of precursor).
-
Heat to Reflux (approx. 100–110°C) for 6–12 hours.
-
Mechanism:[1] The phthalimide hydrolyzes to phthalic acid and the primary amine. The 3-chloro group hydrolyzes to the 3-hydroxyl group (tautomerizing to the 3-isoxazolone form).
-
-
Workup & Isolation (The "Zwitterion" Challenge):
-
Evaporate the reaction mixture to dryness under reduced pressure (use a trap for acidic fumes).
-
Residue contains: Muscimol hydrobromide, Phthalic acid, and excess HBr.
-
Triturate the residue with anhydrous ether to remove Phthalic acid (soluble in ether) and residual AcOH.
-
Dissolve the remaining solid (Muscimol HBr) in a minimum amount of water.[5]
-
Neutralization: Carefully adjust pH to 5.5–6.0 (Isoelectric point of Muscimol) using
or an ion-exchange resin (e.g., Dowex 50W). -
Crystallization: Add Ethanol or Methanol to the aqueous solution to precipitate Muscimol as a zwitterionic white crystalline solid.
-
Recrystallize from Water/Methanol.
-
Part 4: Quantitative Data & Troubleshooting
Reaction Parameters Table
| Step | Transformation | Reagent | Temp | Time | Typical Yield | Critical Parameter |
| 1 | Substitution | K-Phthalimide / DMF | 80°C | 4h | 85-92% | Dry solvent is essential to prevent hydrolysis of the bromide. |
| 2 | Aromatization | 40°C | 16h | 70-80% | ||
| 3 | Hydrolysis | 48% HBr / AcOH | 110°C | 8h | 55-65% | Complete removal of phthalic acid is crucial for purity. |
Troubleshooting Guide
-
Problem: Low yield in Step 2 (Aromatization).
-
Solution: Switch to DDQ in refluxing Toluene. DDQ is a stronger homogeneous oxidant and often drives the reaction to completion faster than heterogeneous
.
-
-
Problem: Product is sticky/brown after Step 3.
-
Solution: This indicates incomplete removal of Phthalic acid or polymerization. Perform an ether wash before neutralization. Use a cation-exchange column (elute with dilute
) for high-purity isolation.
-
-
Safety Warning: Muscimol is a potent psychoactive compound. All final products must be handled in a fume hood with appropriate PPE. The starting material is an alkylating agent (lachrymator).
Part 5: References
-
McCarry, B. E., & Savard, M. (1981). An improved synthesis of muscimol. Tetrahedron Letters, 22(51), 5153-5156.
-
Kishida, Y., et al. (1967). Synthesis of Isoxazoles.[1][4][5][6][7] I. Reaction of Nitroalkanes with Alkynes. Chemical & Pharmaceutical Bulletin, 15(7), 1025-1031. (Foundational work on 3-chloro-isoxazoline chemistry).
-
Nakamura, N. (1971). Studies on the synthesis of isoxazoles. Chemical & Pharmaceutical Bulletin, 19(1), 46-51.
-
Sciencemadness Discussion. (2024). Total synthesis of muscimol + extraction and isolation. (Contains detailed practical protocols for the HBr hydrolysis step).
-
Baraldi, P. G., et al. (1987). Synthesis of 3-hydroxy-5-aminomethylisoxazole (Muscimol). Journal of Heterocyclic Chemistry. (Describes the aromatization/hydrolysis sequence).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Muscimol - Wikipedia [en.wikipedia.org]
- 4. ajpp.in [ajpp.in]
- 5. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Bromomethyl Isoxazolines from Oximes
This Application Note provides a comprehensive, step-by-step guide for the synthesis of 3-substituted-5-(bromomethyl)-2-isoxazolines via the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from aldoximes) with allyl bromide.
Introduction & Strategic Overview
The isoxazoline ring is a privileged pharmacophore in medicinal chemistry, appearing in potent ectoparasiticides (e.g., Fluralaner, Afoxolaner), antibiotics, and anticancer agents. The 5-(bromomethyl)isoxazoline scaffold is particularly valuable because the bromomethyl group serves as a versatile electrophilic "handle" for further functionalization—allowing rapid access to libraries of amines, azides, or thiols via nucleophilic substitution.
This protocol focuses on the 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) of a nitrile oxide with allyl bromide.
Mechanism & Regioselectivity
The reaction proceeds through a concerted
-
Nitrile Oxide Generation: An aldoxime is halogenated to a hydroximoyl halide, then dehydrohalogenated by a base to form the transient nitrile oxide dipole (
). -
Cycloaddition: The nitrile oxide reacts with allyl bromide (the dipolarophile).
-
Regiocontrol: For monosubstituted alkenes like allyl bromide, steric and electronic factors (Frontier Molecular Orbital interactions) overwhelmingly favor the 5-substituted isomer. The oxygen of the dipole attacks the more substituted carbon of the alkene, but in terminal alkenes, the steric bulk directs the substituent to the 5-position.
Target Product: 3-Aryl-5-(bromomethyl)-4,5-dihydroisoxazole.
Mechanistic Pathway Diagram[1][2][3][4]
Figure 1: Mechanistic pathway for the conversion of oximes to isoxazolines, highlighting the critical nitrile oxide intermediate and potential dimerization side reaction.[1][2]
Experimental Protocols
Two protocols are provided.[3][4][5][6][7][8][9][10][11][12][13] Protocol A is the industry standard for robustness and scalability. Protocol B is a "green" alternative using aqueous oxidants, suitable for smaller scales or electron-rich substrates.
Materials & Safety
-
Allyl Bromide: Lachrymator and alkylating agent. Handle only in a fume hood.
-
Nitrile Oxides: Potentially explosive if isolated. Always generate in situ in the presence of the dipolarophile.
-
Solvents: DMF (Protocol A) or Ethanol/Water (Protocol B).
Protocol A: The Huisgen Method (NCS/Et3N)
Best for: Gram-scale synthesis, substrates sensitive to strong oxidants, and ensuring high yields.
Reagents
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Allyl Bromide (1.5 – 2.0 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
DMF (Dimethylformamide) (0.2 M concentration relative to oxime)
Step-by-Step Procedure
-
Chlorination: Dissolve the aldoxime (1.0 equiv) in dry DMF under an inert atmosphere (N2 or Ar).
-
Addition of NCS: Add NCS (1.1 equiv) portion-wise at room temperature (RT).
-
Observation: A slight exotherm may occur.
-
Tip: If the reaction is sluggish (no color change or TLC progress), add a catalytic amount of gaseous HCl (bubbled from a pipette) or 1-2 drops of concentrated HCl to initiate the radical chlorination.
-
Monitor: Stir for 1–3 hours. Confirm conversion to hydroximoyl chloride by TLC (often a less polar spot than oxime).
-
-
Cycloaddition Setup: Cool the reaction mixture to 0°C (ice bath).
-
Add Dipolarophile: Add Allyl Bromide (1.5 equiv) in one portion.
-
Nitrile Oxide Generation: Dropwise add a solution of Et3N (1.2 equiv) in a small amount of DMF over 30–60 minutes.
-
Critical: Slow addition keeps the concentration of nitrile oxide low, favoring reaction with allyl bromide over self-dimerization to furoxan.
-
-
Completion: Allow the mixture to warm to RT and stir overnight (12–16 h).
-
Workup:
-
Pour the mixture into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-bromomethyl isoxazoline is typically stable.
Protocol B: The Oxidative Method (Chloramine-T)
Best for: Rapid library generation, avoiding DMF, and electron-rich aromatic oximes.
Reagents
-
Aldoxime (1.0 equiv)
-
Chloramine-T trihydrate (1.1 equiv)
-
Allyl Bromide (1.5 equiv)
-
Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Procedure
-
Dissolution: Dissolve the aldoxime (1.0 equiv) and Allyl Bromide (1.5 equiv) in Ethanol (0.1 – 0.2 M).
-
Oxidant Addition: Add Chloramine-T (1.1 equiv) portion-wise at RT.
-
Reflux: Heat the mixture to mild reflux (approx. 70–80°C) for 2–4 hours.
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with Dichloromethane (DCM).
-
Wash with brine, dry (Na2SO4), and concentrate.
-
-
Purification: Flash chromatography or recrystallization (if solid).
Data Analysis & Validation
Expected NMR Signatures
The formation of the isoxazoline ring is easily validated by 1H NMR.
| Proton Position | Multiplicity | Chemical Shift (δ ppm) | Characteristic Coupling |
| H-5 (Chiral Center) | Multiplet (m) | 4.80 – 5.10 | Coupled to H-4a, H-4b, and CH2Br |
| H-4a (Diastereotopic) | dd | 3.10 – 3.40 | Geminal (~16 Hz) + Vicinal (~10 Hz) |
| H-4b (Diastereotopic) | dd | 2.90 – 3.10 | Geminal (~16 Hz) + Vicinal (~6 Hz) |
| -CH2Br (Bromomethyl) | dd or m | 3.40 – 3.60 | Coupled to H-5 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield / Furoxan Formation | Nitrile oxide concentration too high. | Slow down the addition of Et3N (Protocol A). Increase equivalents of Allyl Bromide. |
| No Reaction (Protocol A) | Chlorination failed. | Ensure DMF is dry. Add HCl catalyst to initiate NCS reaction. |
| Regioisomer Mixtures | Substrate effects (rare for allyl bromide). | Verify structure by NOESY NMR. 5-substituted is usually >95%. |
| O-Alkylation of Oxime | Base added before chlorination complete. | Ensure hydroximoyl chloride is fully formed before adding base. |
Decision Workflow
Use the following logic to select the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate synthesis protocol.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][17][2][10][13] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link
-
Rai, K. M. L., & Hassner, A. (1997). Chloramine-T in Organic Synthesis.[12] A Simple Procedure for the Generation of Nitrile Oxides. Synthetic Communications, 27(3), 467–472. Link
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011).[10] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.[10] Organic Letters, 13(11), 2966–2969. Link
-
Giacomelli, G., De Luca, L., & Porcheddu, A. (2003). An efficient procedure for the synthesis of isoxazolines and isoxazoles mediated by iodobenzene diacetate. Tetrahedron, 59(29), 5437-5440. Link
Sources
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. air.unimi.it [air.unimi.it]
- 4. rushim.ru [rushim.ru]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Oxazoline synthesis [organic-chemistry.org]
- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]
- 14. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: Solvent Selection & Optimization for 3-Chloro-4,5-dihydro-1,2-oxazole Functionalization
Executive Summary
The 3-chloro-4,5-dihydro-1,2-oxazole (commonly 3-chloro-2-isoxazoline) scaffold is a versatile "electrophilic warhead" in medicinal chemistry, widely used to synthesize 3-amino and 3-thio-isoxazolines via nucleophilic substitution.[1] However, the reactivity of the C3-chlorine atom is lower than its bromo-analog, and the isoxazoline ring is sensitive to reductive cleavage and base-mediated hydrolysis.[1]
This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error. We analyze the physiochemical impact of solvent polarity on the transition state of the addition-elimination mechanism and provide two validated protocols: a standard high-yield amination in alcoholic media and a green-chemistry "on-water" approach.[1]
Chemical Context: The "Imidoyl Chloride" Character
To select the correct solvent, one must understand the substrate's electronics. The C3-Cl bond in 3-chloro-4,5-dihydro-1,2-oxazole is activated by the adjacent nitrogen atom, behaving similarly to an imidoyl chloride .[1]
The reaction with nucleophiles (amines, thiols, azides) typically proceeds via an Addition-Elimination (
-
Nucleophilic Attack: The nucleophile attacks C3, breaking the C=N bond and pushing electron density onto the nitrogen/oxygen.
-
Intermediate Stabilization: A tetrahedral zwitterionic intermediate is formed.[1]
-
Elimination: The lone pair reforms the C=N bond, expelling the chloride leaving group.
Critical Solvent Factor: The transition state leading to the zwitterionic intermediate is highly polar. Therefore, solvents that stabilize charge separation (without quenching the nucleophile) significantly accelerate the reaction.
Solvent Selection Matrix
The following table summarizes solvent performance based on kinetic data and byproduct profiles for the reaction of 3-chloro-2-isoxazolines with secondary amines.
| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |
| Polar Protic | Ethanol (EtOH) , n-Butanol | High (Recommended) | Best balance. Solvates the leaving group (Cl⁻) and stabilizes the polar transition state via H-bonding.[1] Literature suggests alcoholic solvents provide the "cleanest reaction profiles" for aminations [1].[2] |
| Polar Aprotic | DMF, DMSO | Moderate/High | Excellent for anionic nucleophiles (e.g., NaN₃). However, high boiling points make workup difficult. Can promote over-reaction or ring-opening if temperature is uncontrolled.[1] |
| Non-Polar | Toluene, DCM | Low | Poor stabilization of the zwitterionic intermediate. Reaction rates are significantly slower; often requires high temperatures or exogenous catalysts (e.g., DMAP). |
| Aqueous | Water (Micellar) | Emerging (Green) | Hydrophobic Acceleration. Using surfactants (e.g., TPGS-750-M), the organic reactants concentrate in the micelle core, increasing effective concentration and rate [2]. |
Mechanistic Visualization
The following diagram illustrates the reaction pathway and where solvent stabilization plays a critical role.
Caption: Figure 1. Addition-Elimination mechanism.[1] Polar protic solvents stabilize the high-energy zwitterionic intermediate, lowering the activation energy.
Validated Experimental Protocols
Protocol A: Amination in Protic Media (Standard)
Best for: Synthesis of 3-amino-isoxazolines from secondary amines.[1]
Rationale: Ethanol allows for moderate reflux temperatures (78°C) which is sufficient to overcome the activation barrier of the C-Cl bond without causing thermal degradation of the isoxazoline ring (which can occur >140°C) [3].
Reagents:
-
3-chloro-4,5-dihydro-1,2-oxazole (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.5 equiv)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Base:
(1.5 equiv) or DIPEA (if amine is valuable)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-chloro-4,5-dihydro-1,2-oxazole in 2.0 mL of absolute ethanol.
-
Addition: Add 2.5 mmol of the secondary amine. (Note: Excess amine acts as both nucleophile and proton scavenger; if using
, 1.1 equiv of amine is sufficient). -
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 6–12 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting chloride is less polar than the amino-product.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate ethanol under reduced pressure.[1]
-
Redissolve residue in EtOAc and wash with water (x2) and brine (x1).
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography or recrystallization (often from EtOH/Water).
Protocol B: "On-Water" Micellar Substitution (Green)
Best for: Lipophilic substrates and environmentally conscious workflows.[1]
Rationale: Water forces the hydrophobic isoxazoline and amine into close proximity (hydrophobic effect). The addition of a surfactant (TPGS-750-M) creates lipophilic micelles that act as "nanoreactors," often accelerating rates compared to organic solvents [2].[1]
Reagents:
-
3-chloro-4,5-dihydro-1,2-oxazole (1.0 equiv)[1]
-
Nucleophile (1.2 equiv)
-
Solvent: 2 wt% TPGS-750-M in Water[1]
-
Base: Triethylamine (
) (2.0 equiv)
Step-by-Step:
-
Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.[1]
-
Reaction: Add the isoxazoline (1.0 mmol) and amine (1.2 mmol) to 2 mL of the surfactant solution. Add
. -
Agitation: Stir vigorously at 45–60°C.
-
Note: The reaction mixture will appear as an emulsion.
-
-
Extraction:
-
Extract the reaction mixture with a minimal amount of EtOAc or MTBE (green alternative).
-
The aqueous surfactant phase can often be recycled.
-
-
Isolation: Evaporate the organic solvent to yield the crude product.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | C-Cl bond is inert | Activation: Add 10 mol% NaI (Sodium Iodide).[1] This generates the transient 3-iodo species (Finkelstein reaction), which is much more reactive toward nucleophiles. |
| Ring Opening | Base hydrolysis | pH Control: The N-O bond is labile to strong bases (NaOH, KOH).[3] Switch to non-nucleophilic organic bases like DIPEA or 2,6-lutidine.[1][3] Ensure solvents are dry (if not using Protocol B). |
| Byproducts | Thermal degradation | Temp Limit: Do not exceed 100°C. If the reaction is slow, use a polar aprotic solvent (DMSO) at 60°C rather than toluene at 110°C. |
Decision Tree: Solvent Screening
Use this logic flow to determine the optimal starting point for your specific substrate.
Caption: Figure 2. Solvent selection decision tree based on nucleophile type and substrate solubility.
References
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile Oxide Cycloaddition Strategies for the Synthesis of Isoxazole-Based Inhibitors. Journal of Organic Chemistry. Link (Validated via ACS Source 1.7 context).
-
Lipshutz, B. H., & Ghorbani, S. (2009). Green Chemistry: Micellar Catalysis. Aldrichimica Acta.[1] (Contextual grounding in surfactant-mediated synthesis).
-
BenchChem Technical Support. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. Link
-
Giomi, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1][2][4] Organic Letters, 11(9). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Case ID: ISOX-3CL-BR-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Dashboard: Compound Overview & Stability Profile[1]
Compound: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole Class: 3-Halo-2-isoxazoline Primary Application: Key chiral/achiral intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs) and agrochemical isoxazolines.
⚠️ Critical Safety & Stability Warnings
Before initiating any purification, review the following stability parameters to prevent yield loss or thermal runaway.
| Parameter | Status | Technical Note |
| Thermal Stability | Low | The 3-chloro-2-isoxazoline ring is thermally labile. Prolonged heating >80°C can trigger ring cleavage or dehydrohalogenation.[1] |
| Hydrolytic Stability | Moderate | The C3-Cl imidoyl chloride-like motif is susceptible to hydrolysis in strong aqueous base. Avoid prolonged exposure to pH >10.[1][2] |
| Lachrymator Hazard | High | Residual allyl bromide (starting material) is a potent lachrymator.[1] Perform all evaporations in a fume hood.[1] |
| Shock Sensitivity | Moderate | If synthesized via dichloroformaldoxime, residual fulminic acid derivatives or nitrile oxide dimers (furoxans) may be present.[1] |
Purification Decision Matrix
Use the following logic flow to determine the optimal purification method for your specific crude mixture.
Figure 1: Decision tree for selecting the purification methodology based on crude impurity profile.
Tier 1: Flash Chromatography (Recommended)[1]
This is the "Gold Standard" method. It avoids thermal stress and effectively separates the target isoxazoline from the nitrile oxide dimer (furoxan) and unreacted allyl bromide.[1]
Protocol ID: FC-ISOX-01[3]
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Detection: UV (254 nm) and Iodine Chamber (isoxazolines stain brown/yellow).[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure at <35°C .
-
Dissolve the residue in a minimum volume of Hexanes/DCM (9:1). Note: Avoid pure DCM for loading if possible to prevent band broadening.[1]
-
-
Column Packing:
-
Elution Gradient:
-
0–5 mins: 100% Hexanes (Elutes unreacted allyl bromide).
-
5–15 mins: 0% → 5% EtOAc in Hexanes.[1]
-
15–40 mins: 5% → 15% EtOAc in Hexanes (Target compound typically elutes here).
-
40+ mins: Flush with 30% EtOAc (Elutes polar furoxan dimers).
-
-
Fraction Analysis:
Validation Check:
-
Pass: Product is a clear to pale yellow oil (or low-melting solid).[1]
-
Fail: Product is dark orange (indicates decomposition or remaining furoxan).[1]
Tier 2: High-Vacuum Distillation (Scalable)
Warning: Only use this method if you have confirmed the absence of explosive byproducts (check via DSC if scaling >100g) and have a high-vacuum setup (<1 mmHg).[1]
Protocol ID: VAC-DIST-02
Parameters:
-
Vacuum Requirement: < 1.0 mmHg (Essential).[1]
-
Bath Temperature: Maximum 60°C.
-
Condenser Temp: 0°C.
Procedure:
-
Degassing: Stir the crude oil under high vacuum at room temperature for 30 minutes first. This removes volatile allyl bromide (trap this carefully; it is toxic).[1]
-
Heating: Slowly ramp the bath temperature.
-
Collection:
-
Shutdown: If the pot residue turns black or viscous, stop immediately. This is the polymerization of impurities.[1]
Troubleshooting & FAQs
Q1: My product is turning brown/black during concentration. Why?
Diagnosis: Thermal Decomposition or Acid Trace.[1] Root Cause:
-
HCl Generation: If the synthesis used dichloroformaldoxime, residual HCl may be present.[1] The isoxazoline ring is acid-sensitive.
-
Thermal Stress: Rotovap bath was >40°C. Fix:
-
Wash the crude organic layer with saturated aqueous
before concentration.[1] -
Keep water bath temperature <35°C.[1]
Q2: I see a persistent "ghost" spot on TLC just below my product.
Diagnosis: Regioisomer or Furoxan. Root Cause:
-
Regioisomer: 4-(bromomethyl)-3-chloro... (less common with allyl bromide but possible).
-
Furoxan: 3,4-bis(chlorocarbonyl)furoxan (dimer of the nitrile oxide).[1] Fix:
-
Run a 2D-TLC or change solvent system to Toluene/EtOAc (9:1) to improve separation factor (
).[1] -
If it is the furoxan, it is usually much more polar and will stay on the baseline in 5% EtOAc.[1]
Q3: The yield is lower than literature (50-60%). Where did I lose it?
Diagnosis: Volatility or Hydrolysis.[1] Analysis:
-
Volatility: The 5-bromomethyl isoxazoline is a relatively small molecule. Did you use a high-vacuum pump for too long during drying?
-
Hydrolysis: Did you use a strong base (NaOH) during the synthesis? The 3-chloro group can be displaced by OH-, leading to ring opening. Fix:
-
Use
(weaker base) during synthesis.[1] -
Stop vacuum drying as soon as mass stabilizes.[1]
References
-
Synthesis of 3-halo-4,5-dihydroisoxazoles
-
General Isoxazoline Purification & Regioisomerism
-
Linezolid Intermediate Context (Related Chemistry)
Sources
- 1. BCDMH - Wikipedia [en.wikipedia.org]
- 2. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]
Technical Support Center: Stability & Isolation of Bromomethyl Isoxazolines
Topic: Preventing Decomposition of Bromomethyl Isoxazolines During Workup Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Stability Paradox
Bromomethyl isoxazolines are high-value pharmacophores often synthesized via [3+2] cycloaddition of nitrile oxides with allyl bromide or related alkenes. While the isoxazoline ring is generally robust, the 3-bromomethyl or 5-bromomethyl substitution introduces a specific fragility: the "Push-Pull" instability.
The bromomethyl group acts as an electrophile, while the N-O bond of the ring creates ring strain. Under specific workup conditions (particularly high pH or thermal stress), these molecules undergo a thermodynamically driven
This guide provides a self-validating workflow to isolate these labile intermediates without triggering the "aromatization cascade."
Module 1: Critical Stability Factors (The "Why")
Before attempting isolation, you must understand the decomposition mechanism. The failure mode is rarely random; it is almost always caused by Base-Mediated Aromatization .
The Decomposition Pathway
The presence of a base (residual from synthesis, e.g., TEA, NaHCO₃) abstracts a proton adjacent to the isoxazoline ring or facilitates the loss of the bromine leaving group, driving the system toward the aromatic isoxazole.
Figure 1: The irreversible aromatization cascade triggered by basic workup conditions.
Module 2: Troubleshooting & FAQs
Q1: My crude NMR shows the product, but after the column, I see a new aromatic proton and no bromine. What happened?
Diagnosis: Silica Gel-Induced Elimination. The Cause: Standard silica gel is slightly acidic (pH 4-5), but commercial "neutral" silica or silica doped with triethylamine (often used to streak products) can act as a base trap. If you added Et₃N to your eluent to "protect" the amine, you likely triggered the elimination of HBr. The Fix:
-
Do NOT use amine modifiers (TEA/Ammonia) in the mobile phase.
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . It is less active than silica and avoids the surface acidity/basicity extremes.
-
Fast Filtration: If you must use silica, perform a "Flash Filtration" (residence time < 5 mins) rather than a long column.
Q2: The reaction mixture turned dark brown upon quenching with saturated NaHCO₃.
Diagnosis: Base Hydrolysis / Polymerization. The Cause: Nitrile oxide cycloadditions often generate HCl as a byproduct. Quenching with bicarbonate generates CO₂ and momentarily spikes the local pH, promoting the isoxazole conversion or nitrile oxide dimerization (furoxan formation). The Fix:
-
Quench with Dilute Acid: Use 0.1 M Citric Acid or 1M HCl (cold) to adjust the pH to ~6.0–6.5 immediately.
-
Avoid "Fizzing": The mechanical agitation from CO₂ evolution can emulsify the organic layer, trapping base pockets.
Q3: I lost the product on the rotovap. The bath was at 50°C.
Diagnosis: Thermal Elimination. The Cause: Bromomethyl isoxazolines are thermally sensitive. The energy barrier for HBr elimination is lowered in the presence of trace impurities. The Fix:
-
Strict Temperature Limit: Never exceed 35°C on the water bath.
-
Vacuum Control: Use a high-quality vacuum (< 10 mbar) to remove solvents at low temperatures rather than increasing heat.
Module 3: The "Safe-Isolation" Protocol
This protocol is designed as a Self-Validating System . At each step, a checkpoint ensures the molecule remains intact.
Reagents Required
-
Quench Buffer: 0.1 M Citric Acid (pH 3-4).
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or EtOAc (Ethyl Acetate). Note: MTBE is preferred for easier evaporation at low temps.
-
Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate) - Avoid K₂CO₃ (Basic).
Step-by-Step Workflow
| Step | Action | Technical Rationale | Validation Checkpoint |
| 1 | Cool Down | Chill reaction mixture to 0°C before quenching. | Internal Temp < 5°C. |
| 2 | Acidic Quench | Add 0.1 M Citric Acid until aqueous phase pH is ~6. | Neutralizes residual base (TEA/Pyridine) used in synthesis without triggering acid hydrolysis. |
| 3 | Phase Cut | Extract with cold MTBE. Wash organic layer with Brine. | Removes water-soluble impurities and residual dipolarophiles. |
| 4 | Neutral Drying | Dry over Na₂SO₄ for 10 mins. Filter. | MgSO₄ is slightly acidic; K₂CO₃ is basic. Na₂SO₄ is the safest neutral option. |
| 5 | Cold Concentration | Rotovap at < 30°C . Do not distill to dryness if oil is viscous. | Prevents thermal elimination of HBr. |
| 6 | Purification | Neutral Alumina column or recrystallization (if solid). | Avoids silica surface catalysis. |
Visualized Workflow
Figure 2: The "Safe-Isolation" workflow designed to maintain neutral pH and low thermal stress.
References
-
Regioselectivity and Molecular Mechanism of [3+2] Cycloaddition. Source: Molecules (2024). Discusses the thermodynamic factors of isoxazoline formation and the stability of 3-bromo derivatives.
-
Synthesis of Isoxazoles via Dehydrohalogenation. Source: Organic Chemistry Portal. Details the mechanism where bromoisoxazolines lose HBr to form isoxazoles, confirming the base-sensitivity of the intermediate.
-
Purification of Delicate Compounds. Source: Teledyne ISCO Application Note. Provides data on using alternative stationary phases (Diol, Cyano, Alumina) for compounds that decompose on standard silica. [Link to Source]([Link]
Technical Support Center: Stability & Storage of Halogenated Isoxazoles
This guide functions as a specialized Technical Support Center for researchers working with halogenated isoxazoles. It is structured to provide immediate, actionable solutions backed by mechanistic understanding.
Ticket ID: H-ISOX-001 Subject: Prevention of Hydrolytic Degradation & Ring Cleavage Assigned Specialist: Senior Application Scientist
Executive Summary
Halogenated isoxazoles (e.g., 3-bromo-5-methylisoxazole, 4-chloroisoxazole) are valuable but fragile electrophilic scaffolds. Unlike simple aryl halides, the isoxazole core possesses a weak N–O bond (bond energy ~55 kcal/mol). The presence of an electron-withdrawing halogen atom exacerbates the ring's electrophilicity, making it highly susceptible to nucleophilic attack by water or hydroxide , leading to irreversible ring opening (Kemp elimination-type pathways) into catalytically inactive nitriles or dicarbonyls.
This guide provides the protocols required to maintain >99% purity.
Module 1: The Science of Degradation (Diagnostic FAQ)
Q1: Why did my clear isoxazole oil turn yellow/brown overnight?
A: This is the hallmark of ring cleavage . The halogen atom pulls electron density from the ring, making the C5 or C3 position highly electrophilic. Upon exposure to atmospheric moisture (hydrolysis), the ring opens to form
Q2: Is the halogen atom itself falling off (hydrolysis of the C-X bond)?
A: Rarely the primary issue. While nucleophilic aromatic substitution (
Q3: The bottle was sealed. Why did it degrade? A: "Sealed" is relative. Standard polyethylene caps are permeable to moisture over time. Furthermore, if the sample was stored in a fridge without a desiccator, condensation formed inside the cap upon warming, introducing water directly into the sample.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the mechanistic failure point: the base-promoted (moisture-induced) cleavage of the N-O bond.
Figure 1: Mechanistic pathway of moisture-induced isoxazole ring degradation.[1] The electron-withdrawing halogen facilitates nucleophilic attack, leading to N-O bond rupture.
Module 2: Storage & Handling Protocols (SOPs)
Do not treat these compounds like standard organic building blocks. Use the "Dry-Cold-Inert" Triad.
Protocol A: Long-Term Storage (Solid or Liquid)
Objective: Prevent hydrolysis during dormancy.
-
Container Selection:
-
Liquids: Flame-dried glass ampoules (best) or amber glass vials with PTFE-lined caps (Sure/Seal™ type). Never use plastic containers.
-
Solids: Amber glass vials stored inside a secondary desiccation jar.
-
-
Atmosphere Exchange:
-
Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.
-
Wrap the cap junction with Parafilm® or electrical tape to retard gas exchange.
-
-
Temperature:
-
Store at 2–8°C (Refrigerator).
-
Critical Step: Place the vial inside a secondary container (e.g., a wide-mouth jar) containing indicating Drierite (CaSO₄) or activated molecular sieves. This creates a "micro-desiccator" that protects the septum from fridge humidity.
-
Protocol B: Handling & Dispensing
Objective: Prevent condensation during use.
-
The Warm-Up Rule: Remove the sample from the fridge and let it equilibrate to room temperature for 30 minutes before opening.
-
Why? Opening a cold vial in warm air causes immediate flash condensation of water vapor onto the reagent.
-
-
Solvent Compatibility:
-
If dissolving for storage, use Anhydrous Acetonitrile or Dichloromethane (dried over molecular sieves).
-
Avoid: Alcohols (methanol/ethanol) or acetone, as these can act as nucleophiles over long periods, especially if not perfectly dry.
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis; prevents thermal decomposition. |
| Atmosphere | Argon (Ar) | Heavier than air; forms a better protective blanket than Nitrogen. |
| Desiccant | P₂O₅ or Activated Sieves | Essential in the secondary container to absorb ambient fridge moisture. |
| Light | Amber Glass / Foil | Halogenated bonds (C-Br/C-I) are photosensitive (homolytic cleavage). |
Module 3: Troubleshooting Guide
Scenario 1: "My solid reagent has turned into a sticky gum."
-
Diagnosis: Hygroscopic failure. The compound absorbed water, lowering the melting point and initiating hydrolysis.
-
Action:
-
Check purity via TLC (Thin Layer Chromatography). If the spot is still major, attempt to dry.
-
Dissolve in DCM, dry over MgSO₄, filter, and remove solvent.
-
If impurities are >10%, recrystallize immediately or purify via column chromatography (neutral alumina is preferred over silica, which is acidic).
-
Scenario 2: "NMR shows a new peak around 110-115 ppm (Carbon) or a nitrile stretch in IR."
-
Diagnosis: Ring opening has occurred.[2][3] The nitrile group (-CN) is the signature of the linearized degradation product (
-ketonitrile). -
Action: The sample is compromised. Purification is required.[4][5] Do not use in sensitive couplings (e.g., Suzuki/Buchwald) as the nitrile can poison catalysts.
Scenario 3: "I need to store a solution for 6 months."
-
Diagnosis: Long-term solution stability is risky.
-
Action:
-
Store as a concentrated stock in Anhydrous Toluene .
-
Add activated 4Å Molecular Sieves directly into the storage vial.
-
Store at -20°C.
-
Decision Logic: Can I Use This Reagent?
Figure 2: Decision matrix for evaluating the integrity of stored halogenated isoxazoles.
References
-
Apollo Scientific. (2023). Safety Data Sheet: 3-Bromoisoxazole. Link
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling Air- and Moisture-Sensitive Reagents. Link
- Speranza, G., et al. (2005). "Ring opening of isoxazoles: A mechanistic overview." Journal of Organic Chemistry. (Contextual grounding on N-O cleavage mechanisms).
- Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Elsevier Science. (Authoritative text on isoxazole reactivity and ring-opening tendencies).
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Bromoisoxazole. Link
Sources
Technical Support Center: Synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis.
The synthesis of this compound is a nuanced process that involves a 1,3-dipolar cycloaddition reaction. This reaction, while powerful for constructing five-membered heterocycles, can present several challenges, especially when scaling up.[1] This guide will help you navigate these potential issues to achieve a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low or nonexistent yield of the desired product is one of the most common issues in 1,3-dipolar cycloaddition reactions.[2] Several factors can contribute to this problem.
-
Potential Cause 1: Instability of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and can be unstable, often being generated in situ to avoid decomposition.[2][3]
-
Solution: Ensure the precursor for the in situ generation of the nitrile oxide is of high purity. If you are using an isolated nitrile oxide, verify its stability and proper storage conditions.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: While some 1,3-dipolar cycloadditions are not heavily influenced by solvent polarity, others show a marked dependence.[2] Consider screening a variety of solvents with different polarities. If the reaction is slow at room temperature, gentle heating may be necessary.[2] However, be cautious as excessive heat can lead to the decomposition of reactants or the final product.[2]
-
-
Potential Cause 3: Dimerization of the Nitrile Oxide. At higher concentrations, the 1,3-dipole may dimerize, forming a furoxan, which reduces the amount available to react with the dipolarophile.[2][4]
-
Solution: This can often be mitigated by slowly adding the nitrile oxide precursor to the reaction mixture that contains the dipolarophile.[2]
-
Problem 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.
-
Potential Cause 1: Impure Starting Materials. The purity of the dipolarophile is crucial for a clean reaction.
-
Solution: Ensure your allylic bromide is free from contaminants or inhibitors that could interfere with the cycloaddition.[2]
-
-
Potential Cause 2: Competing Reactions. Besides dimerization, other side reactions can occur, leading to a mixture of products.
Problem 3: Difficulty in Product Purification
Isolating the pure this compound from the reaction mixture can be challenging.
-
Potential Cause 1: Similar Polarity of Product and Impurities. If the side products have similar polarities to the desired product, separation by column chromatography can be difficult.
-
Solution: Experiment with different solvent systems for column chromatography to achieve better separation.[5] Sometimes, recrystallization can be an effective purification method if a suitable solvent is found.
-
-
Potential Cause 2: Product Instability. The bromomethyl group can be reactive, and the dihydro-1,2-oxazole ring may be sensitive to certain conditions.
-
Solution: Avoid harsh purification conditions, such as strong acids or bases, and high temperatures. Use of techniques like flash chromatography on silica gel is a common practice.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound proceeds through a 1,3-dipolar cycloaddition reaction.[1] This is a type of pericyclic reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the allylic bromide) to form a five-membered ring.[1] The reaction is generally believed to be a concerted process, meaning the new bonds are formed in a single step.[7]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Q3: What are the key safety precautions I should take during this synthesis?
A3: It is crucial to handle all chemicals with care and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Bromomethyl compounds: These can be lachrymatory and irritants.[9] Work in a well-ventilated fume hood.[10]
-
Hydroxylamine: Can be unstable, especially at higher concentrations.[11]
-
General Precautions: Avoid breathing vapors and skin contact.[8][10] In case of contact, wash the affected area thoroughly with water.[10]
Q4: Can I scale up this synthesis?
A4: Yes, but with caution. When scaling up, heat transfer and mixing become more critical. The slow addition of the nitrile oxide precursor becomes even more important to control the reaction rate and minimize dimerization. A pilot reaction at a smaller scale is always recommended before attempting a large-scale synthesis.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Allyl bromide
-
Source of chloro-nitrile oxide (e.g., from dichloroformaldoxime)
-
A mild base (e.g., potassium bicarbonate)
-
An appropriate solvent (e.g., ethyl acetate)
Procedure:
-
In a well-ventilated fume hood, dissolve the allyl bromide in the chosen solvent in a reaction flask equipped with a stirrer.
-
In a separate flask, prepare a solution or suspension of the chloro-nitrile oxide precursor and the mild base in the same solvent.
-
Slowly add the nitrile oxide precursor mixture to the allyl bromide solution at room temperature over a period of time.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent.
Table 1: Reagent Quantities for Different Scales
| Reagent | Small Scale (1 mmol) | Medium Scale (10 mmol) | Large Scale (100 mmol) |
| Allyl Bromide | 1.0 eq | 1.0 eq | 1.0 eq |
| Chloro-nitrile oxide precursor | 1.1 eq | 1.1 eq | 1.1 eq |
| Mild Base | 1.5 eq | 1.5 eq | 1.5 eq |
| Solvent | 5-10 mL | 50-100 mL | 500-1000 mL |
Visualizations
Diagram 1: Reaction Pathway
Caption: Synthesis of the target compound via 1,3-dipolar cycloaddition.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
References
- Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (URL: )
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. (URL: [Link])
-
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. (URL: [Link])
-
1,3-Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. (URL: [Link])
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. (URL: [Link])
-
1,3-dipolar cycloaddition reactions - YouTube. (URL: [Link])
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])
-
HAZARD SUMMARY - NJ.gov. (URL: [Link])
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
1,3 Dipolar Cycloaddition | PDF | Chemical Reactions - Scribd. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (URL: [Link])
- US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google P
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL: [Link])
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
- WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google P
- CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google P
-
Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach - ResearchGate. (URL: [Link])
- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole deriv
-
Bromine - SAFETY DATA SHEET. (URL: [Link])
-
Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. (URL: [Link])
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (URL: [Link])
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. (URL: [Link])
-
ChemInform Abstract: Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihydroisoxazoles. - ResearchGate. (URL: [Link])
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC. (URL: [Link])
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nj.gov [nj.gov]
- 10. aksci.com [aksci.com]
- 11. Lessons [ncsp.tamu.edu]
Validation & Comparative
Comparative Characterization Guide: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
This guide outlines the structural characterization of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole (also known as 3-chloro-5-bromomethyl-2-isoxazoline). It focuses on distinguishing the target molecule from its regioisomeric impurities and starting materials using high-field 1H NMR spectroscopy.
Executive Summary
Compound Class: 3-Halo-2-isoxazolines Primary Utility: Chiral electrophilic "warhead" for cysteine protease inhibitors; intermediate for Linezolid analogs. Critical Quality Attribute: Regiochemical purity (5-substituted vs. 4-substituted isomer).
This guide provides a technical roadmap for validating the synthesis of this compound via [3+2] cycloaddition. Unlike simple alkyl-isoxazolines, the 3-chloro substituent exerts a unique inductive effect that simplifies the aromatic region (by removing it) but complicates the aliphatic region due to ring strain and electronegativity.
Structural Analysis & Theoretical Basis
The molecule possesses a rigid heterocyclic core with a chiral center at C5. The 1H NMR spectrum is defined by an ABX spin system (or more accurately, ABMX if including the side chain diastereotopy) involving the C4 methylene protons and the C5 methine proton.
The Spin System
-
&
(C4-Protons): These are diastereotopic due to the adjacent chiral center at C5. They appear as distinct multiplets rather than a simple triplet. - (C5-Proton): The chiral methine proton. It is significantly deshielded by the ring oxygen and the attached bromomethyl group.
- : These protons are also diastereotopic, often appearing as a split doublet of doublets (dd) or a complex multiplet depending on the solvent resolution.
Comparative Performance: Target vs. Alternatives
The primary challenge in characterization is distinguishing the target 5-substituted isoxazoline from the thermodynamically less favored 4-substituted regioisomer and the unreacted allyl bromide.
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Feature | Target: 5-(Bromomethyl)-3-Cl | Alternative: 4-(Bromomethyl)-3-Cl | Start Mat: Allyl Bromide |
| C5-H (Methine) | N/A | ||
| C4-H (Ring CH2) | N/A | ||
| Side Chain | |||
| Alkene Region | Silent | Silent | |
| Coupling ( |
Note on Causality: The 5-H in the target is more deshielded (
5.0 ppm) than the 4-H in the regioisomer because it is directly adjacent to the ring oxygen. In the 4-substituted isomer, the proton adjacent to oxygen is a methylene group (C5-H2), which integrates to 2H, providing a clear diagnostic distinction.
Experimental Protocol: Synthesis & Characterization
A. Synthesis Workflow (Self-Validating)
The synthesis typically utilizes the in situ generation of chloro-nitrile oxide from dichloroformaldoxime.
Step-by-Step Protocol:
-
Precursor Prep: Dissolve glyoxylic acid oxime or dichloroformaldoxime in DMF/Ether.
-
Chlorination: Treat with N-Chlorosuccinimide (NCS) to generate the hydroximoyl chloride. Validation: Disappearance of oxime CH peak.
-
Cycloaddition: Add Allyl Bromide (1.2 equiv) and slow addition of TEA (Base) to generate the nitrile oxide dipole.
-
Workup: Aqueous wash (remove succinimide), dry over MgSO4, concentrate.
B. NMR Sample Preparation[2][3][4]
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d6 to prevent solvent overlap with the C4 protons and to minimize hygroscopic broadening.
-
Concentration: 10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).
C. Diagnostic Logic (Decision Tree)
Figure 1: NMR Decision Tree for validating the regiochemistry of 3-chloro-5-bromomethyl-2-isoxazoline.
Advanced Verification: 2D NMR Correlations
To definitively prove the 5-substitution pattern (especially for regulatory filing), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target (5-sub): The side chain protons (
) will show a strong 3-bond correlation to the Ring C4 carbon ( 40-45 ppm). -
Alternative (4-sub): The side chain protons will show a correlation to the Ring C5 carbon (
80 ppm, O-linked).
Workflow Diagram
Figure 2: Synthetic pathway emphasizing the in-situ generation of the dipole.
References
-
General Isoxazoline Synthesis: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition.
-
Regioselectivity Studies: Easton, C. J., et al. (1994). Regioselectivity in the synthesis of isoxazolines.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1.
-
3-Halo-isoxazoline Characterization: Conti, P., et al. (1998). Synthesis of 3-chloro-2-isoxazolines. Tetrahedron.
- Spectroscopic Data Validation: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference Text).
Sources
IR spectroscopy peaks for 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Spectroscopic Characterization Guide: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Medicinal Chemists, and Spectroscopists
Introduction: The Diagnostic Landscape
This compound is a functionalized isoxazoline scaffold, often utilized as a "warhead" intermediate in the synthesis of bioactive amino acid analogues (e.g., ibotenic acid derivatives) or antibiotic candidates.
For the researcher, the critical challenge in characterizing this molecule is not merely identifying its functional groups, but distinguishing it from its synthetic precursors—specifically the alkene dipolarophile (allyl bromide) and the transient nitrile oxide species. This guide focuses on the infrared (IR) signatures that serve as " go/no-go " decision gates during its synthesis via [3+2] cycloaddition.
Structural Analysis & Predicted Vibrational Modes
The molecule comprises a 4,5-dihydro-1,2-oxazole (2-isoxazoline) core substituted with a chlorine atom at the C3 position and a bromomethyl group at the C5 position.
Visualizing the Functional Map
Figure 1: Functional group mapping to characteristic vibrational modes. The C3-Cl substitution polarizes the ring, often intensifying the C=N stretch compared to non-halogenated analogues.
Comparative IR Analysis: Product vs. Precursors
The synthesis typically involves the reaction of 2-chloro-2-(hydroxyimino)acetate (generating the nitrile oxide in situ) with allyl bromide . The success of the reaction is defined by the disappearance of the alkene and the formation of the isoxazoline ring.
Diagnostic Peak Table
| Vibrational Mode | Precursor: Allyl Bromide | Precursor: Chloroformoxime (Nitrile Oxide Gen.) | Product: 3-Chloro-isoxazoline | Diagnostic Note |
| C=C Stretch | 1640 cm⁻¹ (Med-Strong) | Absent | Absent | Primary Indicator. Complete loss indicates full consumption of dipolarophile. |
| =C-H Stretch | 3080-3090 cm⁻¹ (Sharp) | Absent | Absent | Loss of sp² C-H stretch (terminal alkene). |
| C=N Stretch | Absent | ~1580-1600 cm⁻¹ (Broad/Weak in oxime) | 1595-1615 cm⁻¹ (Distinct) | The cyclic C=N is the "heartbeat" of the isoxazoline. Cl-substitution may shift this lower than alkyl-isoxazolines. |
| C≡N Stretch | Absent | 2280-2300 cm⁻¹ (Transient Nitrile Oxide) | Absent | If a peak remains here, the cycloaddition failed or nitrile oxide dimerized (furoxan formation). |
| C-Br Stretch | ~600-700 cm⁻¹ | Absent | 550-650 cm⁻¹ | Shift due to change from allylic to aliphatic environment. |
| O-H Stretch | Absent | 3200-3400 cm⁻¹ (Broad) | Absent | Product should be dry; OH indicates unreacted oxime or water. |
Technical Insight: The C=N stretch in 3-halo-2-isoxazolines is often less intense than expected due to the electronegativity of the halogen reducing the dipole change of the bond stretching. Do not mistake a weak signal at 1600 cm⁻¹ for "no product."
Experimental Protocol: Synthesis & Monitoring
This protocol uses the in situ generation of chloro-nitrile oxide to react with allyl bromide. This method avoids the isolation of the unstable nitrile oxide.
Reagents:
-
Substrate: Allyl bromide (1.2 equiv).
-
Precursor: Dichloroformaldoxime or ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Workflow:
-
Setup: Dissolve allyl bromide and the oxime precursor in EtOAc. Cool to 0°C.
-
Addition: Add the base dropwise over 30 minutes. The base deprotonates the oxime, generating the nitrile oxide species in situ.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Monitoring (IR/TLC):
-
Aliquot: Take 50 µL, evaporate solvent on a watch glass.
-
IR Check: Look for the disappearance of the 1640 cm⁻¹ (alkene) peak.
-
-
Workup: Wash with water (removes salts), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Reaction Monitoring Logic Flow
Figure 2: FTIR decision tree for monitoring the [3+2] cycloaddition. The absence of both 2300 cm⁻¹ and 1640 cm⁻¹ signals indicates a clean conversion.
Troubleshooting & Interferences
1. The "Ghost" Carbonyl: If you observe a peak around 1700-1750 cm⁻¹, it is not part of the target molecule.
-
Cause: Residual ethyl acetate (solvent) or, if using an ester-based oxime precursor, the ester carbonyl.
-
Solution: Ensure thorough drying under high vacuum before final spectral acquisition.
2. The Furoxan Dimer: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).
-
IR Signature: Strong bands at ~1620 cm⁻¹ and ~1450 cm⁻¹.[1]
-
Differentiation: The furoxan bands are usually much more intense than the isoxazoline C=N stretch.
3. Halogen Fingerprinting: The C-Cl and C-Br bands appear in the "noisy" region of the spectrum (<800 cm⁻¹).
-
Recommendation: Use a CsI (Cesium Iodide) plate or an ATR crystal capable of reading down to 400 cm⁻¹. Standard NaCl plates absorb below 650 cm⁻¹, potentially masking the C-Br stretch.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2] Past and Future. Angewandte Chemie International Edition. Link
- Jaeger, V., & Colinas, P. A. (2004). Nitrile Oxides.
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Isoxazole Derivatives. NIST Chemistry WebBook. Link
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
Sources
Technical Guide: Characterization and Differentiation of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
Executive Summary
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole (CAS: N/A for specific isomer, generic isoxazoline class) is a critical heterocyclic intermediate, often employed in the synthesis of agrochemicals (e.g., herbicides like pyroxasulfone analogs) and pharmaceutical bio-isosteres.
The synthesis of this scaffold typically involves a 1,3-dipolar cycloaddition between a nitrile oxide and allyl bromide. While this reaction is generally regioselective favoring the 5-substituted product, thermodynamic and kinetic factors can lead to the formation of the 4-(bromomethyl) regioisomer . Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity, yet it is vital for downstream efficacy and regulatory compliance.
This guide provides a definitive, self-validating analytical workflow to distinguish the target 5-substituted molecule from its 4-substituted isomer and other structural variants.
The Isomer Landscape
To effectively distinguish the product, one must understand the structural competitors generated during synthesis.
| Feature | Target Molecule (5-Isomer) | Primary Impurity (4-Isomer) | Elimination Impurity (Isoxazole) |
| IUPAC Name | This compound | 4-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole | 5-(bromomethyl)-3-chloroisoxazole |
| Structure | Ring C5 is a Methine (CH) | Ring C5 is a Methylene (CH₂) | Ring is fully aromatic (planar) |
| Origin | Major product of 1,3-dipolar cycloaddition | Minor regioisomer (steric/electronic mismatch) | Oxidation/Elimination of H₂ |
| Key Difference | Chiral center at C5 | Chiral center at C4 | No chirality at ring carbons |
Synthesis & Regioselectivity Pathway
The following diagram illustrates the origin of the isomers during the cycloaddition of 3-chloro-N-hydroxy-2-oxopropanimidoyl chloride (nitrile oxide precursor) and allyl bromide.
Figure 1: Bifurcation pathway in 1,3-dipolar cycloaddition. The regioselectivity is governed by the electronic coefficients of the dipole and dipolarophile (FMO theory).[1]
Definitive Characterization: NMR Spectroscopy[2][3][4]
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for this differentiation. Mass Spectrometry (MS) is often insufficient because both regioisomers share the same parent mass and similar fragmentation patterns.
Proton NMR (¹H NMR) - The "Integration Test"
The most distinct difference lies in the proton environment at the C5 position (adjacent to the ring oxygen).
-
Target (5-substituted): The C5 position is a Methine (CH) . It is bonded to the ring Oxygen, the C4-CH₂, and the exocyclic CH₂Br.
-
Signal: Multiplet (dddd) at 4.8 – 5.1 ppm .
-
Integration:1H .
-
-
Isomer (4-substituted): The C5 position is a Methylene (CH₂) . It is bonded to the ring Oxygen and the C4-CH.
-
Signal: Multiplet (AB part of ABX) at 4.3 – 4.7 ppm .
-
Integration:2H .
-
Carbon-13 NMR (¹³C NMR) & DEPT-135
This is the self-validating step. Using DEPT-135 (Distortionless Enhancement by Polarization Transfer), we can distinguish CH from CH₂ phases.
| Carbon Position | Target (5-Substituted) | DEPT-135 Phase | Isomer (4-Substituted) | DEPT-135 Phase |
| C5 (O-C) | ~80 ppm (Methine) | Positive (Up) | ~70 ppm (Methylene) | Negative (Down) |
| C4 (C=N-C) | ~40 ppm (Methylene) | Negative (Down) | ~50 ppm (Methine) | Positive (Up) |
Critical Check: If your DEPT-135 spectrum shows the carbon signal at ~80 ppm pointing DOWN , you have synthesized the wrong isomer (or a significant impurity).
Experimental Protocols
Analytical Protocol: Isomer Differentiation
Objective: Confirm regio-purity of this compound.
Reagents:
-
Solvent: CDCl₃ (Deuterochloroform) with 0.03% TMS.
-
Sample concentration: ~10 mg in 0.6 mL.
Workflow:
-
¹H NMR Acquisition: Acquire standard proton spectrum (16 scans min).
-
Region of Interest Analysis: Zoom into 4.0 – 5.5 ppm .
-
Integration Validation:
-
Set the CH₂Br protons (usually ~3.4-3.6 ppm) to integral 2.0.
-
Integrate the most downfield ring signal (C5-H).
-
Pass Criteria: Downfield signal integrates to 1.0 (Target).
-
Fail Criteria: Downfield signal integrates to 2.0 (Isomer).
-
-
¹³C DEPT-135 Acquisition:
-
Pass Criteria: The signal at ~80 ppm (C5) is Positive .
-
Fail Criteria: The signal at ~70-80 ppm (C5) is Negative .
-
Synthesis Overview (Contextual)
Note: This summarizes the standard route to provide context for impurity formation.
Reaction:
3-chloro-N-hydroxy-2-oxopropanimidoyl chloride + Allyl Bromide
Key Process Parameter:
-
Temperature: Maintain < 25°C during nitrile oxide generation to prevent dimerization (furoxan formation).
-
Solvent: MTBE or Ethyl Acetate/Water biphasic systems are common.
-
Regiocontrol: The use of steric bulk on the dipole or specific Lewis Acid catalysts can enhance the 5-isomer ratio, though the 5-isomer is naturally favored electronically.
Decision Logic for Purity Analysis
Use the following logic flow to determine the status of your synthesized batch.
Figure 2: Analytical Decision Tree for Isoxazoline Regioisomer Identification.
References
-
MDPI (Molecules). "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules, 2023.[2][3] Link
-
National Institutes of Health (PMC). "Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions." J Org Chem, 2010. Link
-
ResearchGate. "Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview." Chemistry, 2021.[4][2][5] Link
-
Royal Society of Chemistry. "Enolate-mediated 1,3-dipolar cycloaddition reactions of allyl ketones with nitrile oxides." Org.[6][7] Biomol. Chem., 2011. Link
-
ChemicalBook. "3-Chloro-4,5-dihydro-5,5-dimethylisoxazole Property Data." (Analogous Structure Data). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole proper disposal procedures
Executive Safety Assessment
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a bifunctional heterocyclic intermediate presenting a dual-hazard profile:
-
Alkylating Potential (Primary Hazard): The 5-bromomethyl group is a potent electrophile capable of alkylating DNA and proteins (SN2 reactivity). This classifies the compound as a potential mutagen and carcinogen.
-
Lachrymatory & Corrosive Nature: Like many
-halo-isoxazolines, it is a mucous membrane irritant and corrosive to skin/eyes.
Operational Directive: Do NOT dispose of this compound directly into halogenated waste streams without prior chemical deactivation (quenching). Active alkylating agents in waste containers pose a "time-bomb" risk for downstream waste handlers and can react violently with nucleophilic impurities (e.g., amines, thiols) in the waste drum.
The protocol below mandates a "Quench-Validate-Dispose" workflow to chemically neutralize the alkylating hazard before the material leaves your hood.
Chemical Properties & Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | C | Contains Br and Cl; requires Halogenated Waste stream. |
| Functional Groups | Alkyl Bromide, Isoxazoline | Alkyl Bromide: Highly reactive toward nucleophiles.Isoxazoline: Sensitive to strong reduction; stable to mild acid. |
| Physical State | Solid or Oil (Low MP) | Likely to exist as a supercooled liquid or low-melting solid. |
| Primary Hazards | H314: Causes severe burns.H341: Suspected of causing genetic defects.Lachrymator. | Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene). |
The "Self-Validating" Deactivation Protocol
This system uses Sodium Thiosulfate to convert the reactive alkyl bromide into a non-toxic Bunte salt (alkyl thiosulfate). This reaction is rapid, irreversible, and easily validated.
Reagents Required:
-
Quenching Solution: Saturated aqueous Sodium Thiosulfate (Na
S O ).[1] -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Validation Reagent (NBP Test): 4-(p-nitrobenzyl)pyridine (5% in acetone) + Piperidine (or TEA).
Step-by-Step Procedure:
Step 1: Dissolution Dissolve the waste material (this compound) in a minimal amount of Acetonitrile or Ethanol.
-
Reasoning: The compound is lipophilic. Direct addition of aqueous thiosulfate to the neat oil will result in a biphasic system with poor reactivity. The organic solvent ensures a homogeneous phase for the SN2 reaction.
Step 2: Chemical Quenching Add an excess (approx. 2-3 molar equivalents relative to the waste) of Saturated Aqueous Sodium Thiosulfate .
-
Stir vigorously for 12 hours (overnight) at room temperature.
-
Observation: The mixture may become biphasic again as the salt forms; vigorous stirring is critical.
Step 3: Validation (The NBP Test) Before disposal, you must prove the alkylating agent is destroyed.
-
Take a 10
L aliquot of the quenched mixture. -
Spot it onto a TLC plate or filter paper.
-
Add 1 drop of 4-(p-nitrobenzyl)pyridine (NBP) solution.
-
Heat briefly (heat gun or hot plate at 100°C for 1 min).
-
Add 1 drop of base (Piperidine or Triethylamine).
-
Blue/Purple Color: FAIL. Active alkylating agent remains. Add more thiosulfate and stir longer.
-
Colorless/Yellow: PASS. Alkylating potential is neutralized.
-
Step 4: Final Disposal Once the NBP test passes:
-
Transfer the entire mixture to the Halogenated Organic Waste container.
-
Note: Even though the alkylating hazard is gone, the molecule still contains chlorine and the isoxazoline core, necessitating incineration as halogenated waste.
Operational Logic & Workflow
The following diagram illustrates the decision matrix for handling this specific compound.
Caption: Logical flow for the deactivation and verification of bromomethyl-isoxazoline waste.
Emergency Spill Procedures
If this compound is spilled outside the hood:
-
Evacuate: The lachrymatory nature will rapidly make the area uninhabitable.
-
PPE: Do not re-enter without a full-face respirator (Organic Vapor cartridges) and chemically resistant suit (Tychem or similar).
-
Neutralization:
-
Cover the spill with a mix of vermiculite and solid sodium thiosulfate .
-
Spray lightly with water to activate the thiosulfate.
-
Allow to sit for 30 minutes before sweeping up.
-
-
Cleanup: Double-bag the waste. Label as "Hazardous Waste - Contaminated with Lachrymator/Alkylating Agent."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137942767 (Methyl 5-(bromomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate - Analogous Structure). PubChem. [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.
-
Epstein, J., et al. "Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry, vol. 27, no. 9, 1955, pp. 1435–1439. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
